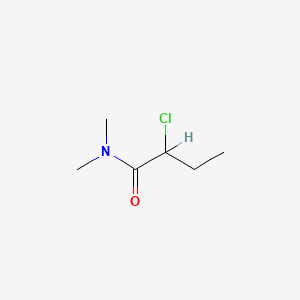

2-chloro-N,N-dimethylbutanamide

Description

2-Chloro-N,N-dimethylbutanamide (CAS 5810-11-7) is a chloro-substituted amide with the molecular formula C₆H₁₀ClNO₂. It features a four-carbon butanamide backbone, a chlorine atom at the second carbon, and two methyl groups attached to the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in agrochemical manufacturing, particularly for non-pesticidal agricultural chemicals . Its reactivity stems from the electron-withdrawing chlorine atom and the steric effects of the dimethylamide group, making it a versatile building block in organic synthesis.

Properties

IUPAC Name |

2-chloro-N,N-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-4-5(7)6(9)8(2)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCELCVSCXNSTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886370 | |

| Record name | Butanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59843-83-3 | |

| Record name | 2-Chloro-N,N-dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59843-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059843833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dimethylbutanamide typically involves the reaction of 2-chlorobutanoic acid with dimethylamine. The process can be summarized as follows:

Esterification: 2-chlorobutanoic acid is first esterified with methanol to form 2-chlorobutanoic acid methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the process, reducing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethylbutanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.

Catalysts: Acidic or basic catalysts are employed in hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various substituted butanamides, 2-chlorobutanoic acid, and dimethylamine .

Scientific Research Applications

2-chloro-N,N-dimethylbutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The chlorine atom and the dimethyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Nitrogen

The nature of substituents on the nitrogen atom significantly influences chemical and biological properties:

- Dimethyl vs. Diethylphenyl Groups : Alachlor’s bulky diethylphenyl substituents enhance its herbicidal activity by improving target-site binding, whereas the smaller dimethyl groups in this compound favor synthetic versatility .

- Diphenyl Groups : The diphenyl variant exhibits antifungal activity due to increased hydrophobicity, enabling membrane penetration .

Chlorine Position and Reactivity

The position and number of chlorine atoms modulate electronic effects:

- Dichloro Analogs : The dual chlorine atoms in 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide increase electrophilicity, enhancing reactivity in herbicide formulations .

- Ketone Functionalization : The 3-oxo group in 2-chloro-N,N-diethyl-3-oxobutyramide facilitates metabolic activation in pharmaceuticals .

Chain Length and Functional Groups

Carbon chain length and additional functional groups dictate application scope:

- Propanamide vs. Butanamide : The shorter chain in propanamide derivatives reduces steric hindrance, favoring reactions requiring faster kinetics .

- Dimethoxyethyl Modification : The dimethoxyethyl group in 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide improves water solubility, broadening pharmacological applicability .

Market and Usage Trends

- Agrochemicals: this compound is part of a growing market for non-pesticidal agricultural chemicals, with production volumes estimated at 100,000–500,000 lbs annually .

- Pharmaceuticals : Chloroacetamide derivatives like 2-chloro-N,N-diphenylacetamide are gaining attention for antimicrobial applications .

Biological Activity

2-Chloro-N,N-dimethylbutanamide (CAS No. 59843-83-3) is an organic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical structure of this compound features a chlorine atom and two dimethyl groups attached to a butanamide backbone. The presence of these functional groups significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study conducted by Katke et al. evaluated the compound's effectiveness against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results demonstrated significant antibacterial activity, as summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli (ATCC 25922) | 30 |

| Pseudomonas aeruginosa (ATCC 27853) | 35 |

| Staphylococcus aureus (ATCC 25923) | 36 |

In addition to antibacterial properties, the compound has shown antifungal activity against strains like Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values ranged from 128 to 256 µg/mL, indicating its potential as an antifungal agent .

The mechanism of action for this compound involves its interaction with essential molecular targets within microbial cells. The chlorine atom enhances the compound's binding affinity to enzymes and receptors, leading to modulation of their activity. This interaction can disrupt cellular processes critical for microbial survival, thereby exerting its antimicrobial effects .

Case Studies

- Antibacterial Activity : In a controlled laboratory setting, the compound was tested against four strains of bacteria using the agar diffusion method. The results confirmed its effectiveness in inhibiting bacterial growth, particularly against gram-positive and gram-negative bacteria .

- Antifungal Efficacy : A study assessed the antifungal activity of related chloroacetamides, including derivatives of this compound. The compounds were found to inhibit biofilm formation significantly and reduce preformed biofilms by up to 87% .

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic research:

- Medicinal Chemistry : Ongoing research aims to explore its utility as a pharmaceutical agent, particularly in developing new antimicrobial drugs.

- Agrochemicals : The compound is utilized in producing agrochemicals due to its effective pest control properties.

- Industrial Chemicals : It serves as an intermediate in synthesizing more complex organic compounds used across various industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.